N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

Description

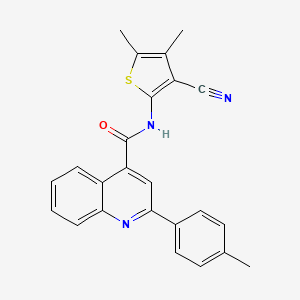

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (hereafter referred to as Compound A) is a quinoline-based carboxamide derivative with the molecular formula C₂₄H₁₉N₃OS and a molecular weight of 397.5 g/mol . Its structure features a 4-methylphenyl substituent at the 2-position of the quinoline core and a 3-cyano-4,5-dimethylthiophen-2-yl group at the amide nitrogen.

Properties

Molecular Formula |

C24H19N3OS |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19N3OS/c1-14-8-10-17(11-9-14)22-12-19(18-6-4-5-7-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28) |

InChI Key |

GIUXRCPNILOYDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |

Origin of Product |

United States |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 318.42 g/mol. Its structure features a quinoline ring system, a thiophene moiety, and various substituents that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O1S |

| Molecular Weight | 318.42 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=C(S1)C)C)C(=O)N2=C(C=C(C=C2)C(C#N)=C)C |

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors. The cyano group and quinoline moiety are believed to play critical roles in modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This effect is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinoline derivatives. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest .

- Oxidative Stress Modulation :

-

Mechanistic Insights :

- A detailed examination of the mechanism revealed that the compound interacts with specific signaling pathways associated with apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The quinoline carboxamide scaffold allows for extensive pharmacomodulation. Below is a comparison of Compound A with its closest analogs:

Table 1: Structural and Physicochemical Comparisons

Physicochemical Properties

- Melting Points: Although Compound A lacks reported melting points, analogs like 5a1 (182–184°C) and 5a5 (188–189°C) suggest that quinoline carboxamides generally exhibit high thermal stability .

- Solubility : The 4-methylphenyl group in Compound A likely reduces solubility compared to methoxy-containing analogs (e.g., Y200-0802), which benefit from the polar methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.